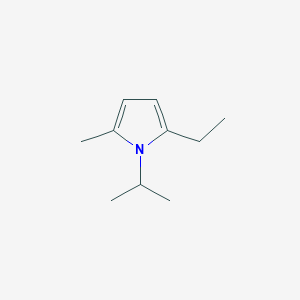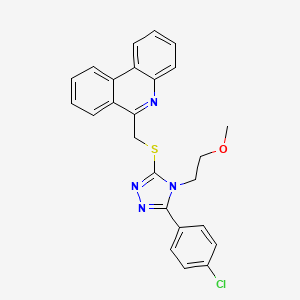
6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine is a complex organic compound that features a phenanthridine core with various substituents, including a 1,2,4-triazole ring, a chlorophenyl group, and a methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine typically involves multi-step organic reactions. One common approach is to start with the phenanthridine core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the phenanthridine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its various functional groups can interact with biological targets, making it useful in the design of enzyme inhibitors or receptor modulators.
Medicine
Medically, the compound could be explored for its potential therapeutic effects. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings. Its ability to undergo various chemical reactions allows for the customization of its properties for specific applications.
Mécanisme D'action
The mechanism of action of 6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group can form hydrogen bonds or hydrophobic interactions with the target, while the methoxyethyl group can enhance its solubility and bioavailability. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(((5-(4-Chlorophenyl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine
- 6-(((5-(4-Chlorophenyl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine
Uniqueness
The uniqueness of 6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine lies in its specific combination of functional groups. The presence of the methoxyethyl group, in particular, can influence its solubility and reactivity, making it distinct from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C25H21ClN4OS |
|---|---|
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
6-[[5-(4-chlorophenyl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]phenanthridine |
InChI |
InChI=1S/C25H21ClN4OS/c1-31-15-14-30-24(17-10-12-18(26)13-11-17)28-29-25(30)32-16-23-21-8-3-2-6-19(21)20-7-4-5-9-22(20)27-23/h2-13H,14-16H2,1H3 |
Clé InChI |
HLVSFVPRRWEOLK-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=NN=C1SCC2=NC3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (15-oxo-19-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-14-azanonadecyl)carbamate](/img/structure/B12857875.png)

![2-(Bromomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857883.png)

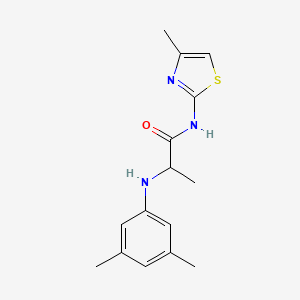
![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
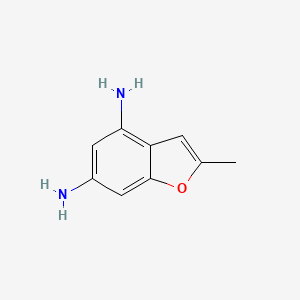
![N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
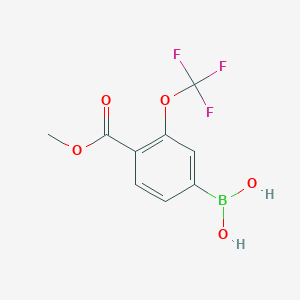

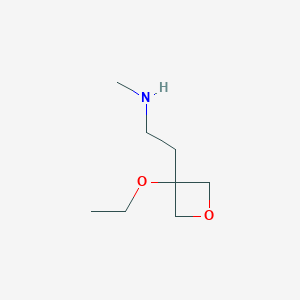
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
